molecular formula C13H10N2OS B15058914 2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile

2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B15058914
M. Wt: 242.30 g/mol
InChI Key: LPVDGFPBIJUBEI-UHFFFAOYSA-N
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Description

2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2OS It is a derivative of nicotinonitrile, featuring a mercapto group at the second position and a methoxyphenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-cyanothioacetamide with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. The reaction typically occurs under basic conditions, often using sodium ethoxide as a base, and is carried out in an ethanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-6-methyl-4-phenyl-nicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.

    2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile: Contains a trifluoromethyl group, which can significantly alter its chemical properties.

Uniqueness

2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2OS/c1-16-11-5-2-9(3-6-11)12-7-4-10(8-14)13(17)15-12/h2-7H,1H3,(H,15,17)

InChI Key

LPVDGFPBIJUBEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N

Origin of Product

United States

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